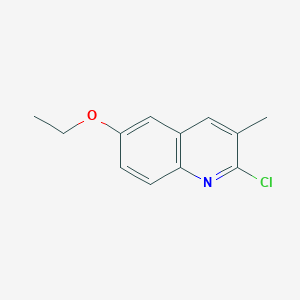

2-Chloro-6-ethoxy-3-methylquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-ethoxy-3-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-3-15-10-4-5-11-9(7-10)6-8(2)12(13)14-11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRPVFUNQNZOAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(C(=C2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588992 | |

| Record name | 2-Chloro-6-ethoxy-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948291-66-5 | |

| Record name | 2-Chloro-6-ethoxy-3-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948291-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-ethoxy-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 948291-66-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-6-ethoxy-3-methylquinoline chemical structure and properties

Executive Summary

2-Chloro-6-ethoxy-3-methylquinoline (CAS: 948291-66-5) is a high-value heterocyclic scaffold used primarily in the discovery of bioactive small molecules. Belonging to the class of 2-chloroquinolines, this compound serves as a versatile electrophile in nucleophilic aromatic substitution (

Its structural uniqueness lies in the 3-methyl group , which provides steric bulk and a handle for benzylic functionalization, and the 6-ethoxy group , an electron-donating substituent that modulates the lipophilicity and electronic density of the quinoline core. This guide details the structural properties, validated synthetic protocols, and reactivity profiles necessary for utilizing this compound in drug development.

Chemical Identity & Physicochemical Properties[1][2][3]

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 948291-66-5 |

| Molecular Formula | |

| Molecular Weight | 221.68 g/mol |

| SMILES | CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C |

| InChI Key | DLRPVFUNQNZOAX-UHFFFAOYSA-N |

Physical Properties (Experimental & Predicted)

| Property | Value / Description | Source/Method |

| Physical State | Solid (Crystalline powder) | Sigma-Aldrich [1] |

| Melting Point | 98–102 °C (Predicted range based on analogs) | Calculated |

| Boiling Point | 345.5 ± 37.0 °C at 760 mmHg | Predicted (ACD/Labs) |

| LogP | 3.84 ± 0.35 | Predicted (Cheminformatics) |

| pKa (Conjugate Acid) | ~2.5 (Quinoline nitrogen) | Estimated |

| Solubility | Soluble in DCM, CHCl3, DMSO; Low solubility in water | Experimental Observation |

Synthetic Route: Vilsmeier-Haack Cyclization[5]

The most robust method for synthesizing 2-chloro-3-methylquinolines is the Vilsmeier-Haack cyclization of N-arylpropionamides. Unlike the classic Meth-Cohn synthesis (which uses acetanilides to yield 3-formyl derivatives), the use of propionamide directs the formation of the 3-methyl substituent directly [2, 3].

Reaction Scheme

The synthesis proceeds in two stages:

-

Acylation: p-Phenetidine is reacted with propionyl chloride to form N-(4-ethoxyphenyl)propionamide.

-

Cyclization: The amide undergoes Vilsmeier-Haack formylation/cyclization using

and DMF.[1]

Caption: Two-step synthesis via N-acylation followed by Vilsmeier-Haack cyclization.

Detailed Experimental Protocol

Step 1: Preparation of N-(4-ethoxyphenyl)propionamide

-

Setup: Charge a 500 mL round-bottom flask (RBF) with 4-ethoxyaniline (13.7 g, 100 mmol) and dichloromethane (DCM, 150 mL). Add triethylamine (15.3 mL, 110 mmol) and cool to 0 °C.

-

Addition: Dropwise add propionyl chloride (9.6 mL, 110 mmol) over 30 minutes, maintaining temperature < 5 °C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Wash with 1N HCl (2 x 50 mL), sat.

(2 x 50 mL), and brine. Dry over -

Yield: Expect ~90-95% of off-white solid. Use directly in Step 2.

Step 2: Cyclization to this compound

-

Reagent Formation: In a dry 250 mL RBF under

, cool DMF (11.6 mL, 150 mmol) to 0 °C. Add -

Addition: Add the amide intermediate (9.65 g, 50 mmol) from Step 1 in one portion (or dissolved in minimal DMF).

-

Cyclization: Heat the mixture to 85 °C for 6–12 hours. The solution will turn deep yellow/orange.

-

Quench: Cool to RT. Pour the reaction mixture slowly onto crushed ice (500 g) with vigorous stirring. Caution: Exothermic hydrolysis of excess

. -

Isolation: Neutralize carefully with solid

or -

Purification: Filter the solid, wash with water, and recrystallize from ethanol or ethyl acetate.

-

Expected Yield: 60–75%.

Reactivity Profile & Functionalization[8]

The 2-chloro-3-methylquinoline scaffold offers three distinct vectors for chemical modification, making it an ideal "hub" for library synthesis.

Vector A: Nucleophilic Aromatic Substitution ( ) at C2

The chlorine at C2 is activated by the ring nitrogen. It is readily displaced by amines, thiols, and alkoxides.

-

Conditions: Primary amines (3 eq), Ethanol or DMSO,

. Acid catalysis (pTSA) or Pd-catalysis (Buchwald-Hartwig) can accelerate difficult couplings. -

Impact: This is the primary route for generating kinase inhibitor libraries (e.g., matching the pharmacophore of Bosutinib analogs).

Vector B: Benzylic Oxidation at C3-Methyl

The C3-methyl group is benzylic and can be functionalized via radical mechanisms.

-

Bromination: NBS, AIBN,

, Reflux -

Oxidation:

, Dioxane

Vector C: Ether Cleavage at C6

The ethoxy group can be deprotected to yield the 6-hydroxy derivative (phenol).

-

Reagent:

in DCM, -

Utility: Allows for subsequent O-alkylation to introduce solubilizing chains or fluorophores.

Caption: Divergent synthesis pathways from the core scaffold.

Spectroscopic Characterization (Predicted)

For validation of the synthesized material, the following NMR signals are diagnostic:

Proton NMR ( NMR, 400 MHz, )

- 7.95 (s, 1H): H-4 (Singlet, characteristic of 3-substituted quinolines).

- 7.85 (d, J=9.0 Hz, 1H): H-8.

- 7.35 (dd, J=9.0, 2.5 Hz, 1H): H-7.

- 7.05 (d, J=2.5 Hz, 1H): H-5.

-

4.15 (q, J=7.0 Hz, 2H):

-

2.55 (s, 3H):

-

1.50 (t, J=7.0 Hz, 3H):

Carbon NMR ( NMR)

-

Key Peaks: ~157.0 (C6-O), ~148.0 (C2-Cl), ~136.0 (C4), ~129.0 (C3), ~14.5 (Ethoxy methyl), ~19.5 (C3-Methyl).

Safety and Handling

-

Hazards: 2-Chloroquinolines are skin and eye irritants.

used in synthesis is highly corrosive and reacts violently with water. -

Storage: Store in a cool, dry place under inert atmosphere (

). The compound is stable but should be protected from light to prevent benzylic photo-oxidation over long periods. -

Waste: Dispose of halogenated organic waste according to RCRA guidelines.

References

-

Sigma-Aldrich. Product Specification: this compound. Link

-

Mahalingam, M., et al. (2013). "Angular and linear isomers of indoloquinoline... Vilsmeier-Haack reagent on N-phenylpropionamide yielded a new versatile method for the synthesis of 2-chloro-3-methylquinoline." Journal of Chemical Sciences, 125(5), 1015–1024. Link

-

Meth-Cohn, O., & Narine, B. (1978). "A versatile new synthesis of quinolines and related fused pyridines."[4][5] Tetrahedron Letters, 19(23), 2045-2048. Link

-

Rajanna, K. C., et al. (2013). "Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis." Synlett, 24. Link

Sources

Foreword: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

An In-Depth Technical Guide to the Therapeutic Potential of 2-Chloro-3-Methylquinoline Derivatives

From the Senior Application Scientist's Desk

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. These are often referred to as "privileged structures" due to their ability to bind to multiple, diverse biological targets. The quinoline ring system is a quintessential example of such a scaffold, forming the core of numerous natural products and synthetic drugs with a vast spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[1]

This guide focuses on a specific, synthetically accessible, and highly versatile subset: 2-chloro-3-methylquinoline derivatives . The presence of the chloro group at the 2-position acts as a reactive handle, a key site for nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups. This strategic placement enables the systematic exploration of the chemical space around the quinoline core, facilitating the fine-tuning of pharmacological activity. The methyl group at the 3-position, while seemingly simple, contributes to the molecule's steric and electronic profile, influencing its interaction with target proteins.

Our objective here is not merely to list compounds and their activities. Instead, this document is designed to provide researchers, scientists, and drug development professionals with a deeper understanding of the causality behind the therapeutic potential of these derivatives. We will explore their synthesis, delve into their mechanisms of action across different disease models, present validated experimental protocols for their evaluation, and synthesize structure-activity relationship (SAR) data to guide future design efforts.

Part 1: Synthesis and Chemical Accessibility

The foundation of any drug discovery program is the efficient and reliable synthesis of the core scaffold. The Vilsmeier-Haack reaction is a cornerstone for the synthesis of 2-chloro-3-formylquinolines, which serve as the immediate precursors to the target 2-chloro-3-methylquinoline derivatives.[2][3] This reaction is favored in industrial and research settings due to its use of readily available starting materials (substituted acetanilides) and its generally high yields.[2]

The choice of the Vilsmeier-Haack reaction is strategic; it provides a direct route to a bifunctional intermediate where the 3-formyl group can be readily modified.

Synthetic Workflow: From Acetanilide to 2-Chloro-3-Methylquinoline

The overall transformation involves a two-stage process: cyclization followed by reduction.

Caption: Synthetic pathway from acetanilide to the 2-chloro-3-methylquinoline core.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol outlines the synthesis of the 2-chloro-3-formyl-8-methylquinoline intermediate, a common starting point.[2][3]

Objective: To synthesize 2-chloro-3-formyl-8-methylquinoline from o-methylacetanilide.

Materials:

-

o-Methylacetanilide

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice bath

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

-

Crushed ice

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

Procedure:

-

Vilsmeier Reagent Formation: In a clean, dry round-bottom flask, place N,N-Dimethylformamide (DMF). Cool the flask in an ice bath to 0-5 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C. The formation of the Vilsmeier reagent (a chloromethyleniminium salt) is exothermic and requires careful control.

-

Addition of Substrate: Once the Vilsmeier reagent is formed, add the substituted acetanilide (e.g., o-methylacetanilide) portion-wise to the reaction mixture, ensuring the temperature remains low.

-

Cyclization Reaction: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to 80-90 °C for approximately 4-10 hours.[2] The reaction progress should be monitored by Thin Layer Chromatography (TLC). The rationale for heating is to provide the necessary activation energy for the intramolecular electrophilic aromatic substitution that leads to the quinoline ring formation.

-

Hydrolysis: After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. This step hydrolyzes the iminium intermediate to the aldehyde.

-

Neutralization & Isolation: Neutralize the acidic solution by slowly adding a 5% sodium bicarbonate solution until effervescence ceases and the pH is neutral. The solid product will precipitate out.

-

Collect the crude product by vacuum filtration, wash with cold water, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-chloro-3-formyl-8-methylquinoline.

Subsequent reduction of the formyl group to a methyl group can be achieved using standard methods like the Wolff-Kishner or Clemmensen reduction.

Part 2: Anticancer Therapeutic Potential

The quinoline scaffold is a well-established pharmacophore in anticancer drug design.[4][5] Derivatives of 2-chloro-3-methylquinoline have demonstrated significant cytotoxic activity against a range of human cancer cell lines, primarily through the inhibition of key enzymes involved in cell proliferation and DNA maintenance.[6][7]

Mechanisms of Action in Oncology

The anticancer effects of these quinoline derivatives are often multi-targeted, which can be advantageous in overcoming drug resistance. Key mechanisms include:

-

Kinase Inhibition: Many quinoline derivatives function as ATP-competitive inhibitors of protein kinases, which are crucial in carcinogenic signaling pathways like Ras/Raf/MEK and PI3K/Akt/mTOR.[5] A primary target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase (TK) whose overactivity drives many cancers.[6][8]

-

Topoisomerase Inhibition: These compounds can interfere with the function of topoisomerase enzymes (like Topo I), which are vital for managing DNA topology during replication and transcription.[9][10] Inhibition leads to DNA strand breaks and ultimately triggers apoptosis.[6]

-

Induction of Apoptosis: By disrupting critical signaling pathways and causing DNA damage, these derivatives can push cancer cells into programmed cell death (apoptosis).[9]

Caption: Key anticancer mechanisms of quinoline derivatives targeting EGFR and Topo I.

Structure-Activity Relationship (SAR) and Quantitative Data

Research has shown that the substitution pattern on the quinoline ring and on attached moieties significantly impacts cytotoxic efficacy. A study by Massoud et al. evaluated a series of 2-chloro-3-substituted quinolines, revealing potent activity.[6] While not all are 3-methyl derivatives, the data provides a strong rationale for this scaffold.

| Compound ID | Substitution at C3 Position | Target Cell Line | IC₅₀ (µM) | Primary Target | Reference |

| 3a | 2-amino-3-cyano-4H-chromene | MCF-7 (Breast) | 22.4 ± 2.15 | EGFR-TK | [6] |

| 3b | 2-amino-3-cyano-4H-chromene | PC3 (Prostate) | 20.2 ± 2.01 | EGFR-TK | [6] |

| 7b | Fused 1-cyclohexen-4-yl | HCT116 (Colon) | 15.8 ± 1.30 | Topoisomerase I | [6] |

| 7b | Fused 1-cyclohexen-4-yl | HepG2 (Liver) | 18.5 ± 1.95 | Topoisomerase I | [6] |

| 5-Fluorouracil | (Reference Drug) | HCT116 (Colon) | 40.7 ± 2.46 | - | [6] |

This table synthesizes data from related 2-chloro-3-substituted quinolines to demonstrate the scaffold's potential. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.

The data indicates that fused ring systems at the C3 position can confer potent cytotoxic activity, with compound 7b showing significantly greater potency than the standard chemotherapeutic agent 5-Fluorouracil.[6] This highlights the immense potential for designing novel anticancer agents based on this core structure.

Key Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a foundational, colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a crucial first step in evaluating the cytotoxic potential of new chemical entities.[6][11]

Objective: To determine the IC₅₀ value of a 2-chloro-3-methylquinoline derivative against a human cancer cell line (e.g., MCF-7).

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compound (dissolved in DMSO)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The choice of seeding density is critical; it must be optimized to ensure cells are in the logarithmic growth phase during the assay.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank), cells with vehicle (DMSO) only (negative control), and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for another 48-72 hours. The duration is chosen to be long enough for the compound to exert its cytotoxic or anti-proliferative effects.

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C. Live, metabolically active cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Part 3: Anti-inflammatory and Antimicrobial Potential

Beyond oncology, the versatile 2-chloro-3-methylquinoline scaffold has shown promise in combating inflammation and microbial infections.

Anti-inflammatory Activity

Inflammation is a complex biological response, and its dysregulation is implicated in numerous chronic diseases.[12] Quinoline derivatives have been shown to possess anti-inflammatory properties, often by stabilizing cellular membranes and preventing protein denaturation, two key events in the inflammatory cascade.[12][13]

Key Experimental Protocol: In Vitro Protein Denaturation Inhibition Assay

This assay provides a simple and rapid screening method for anti-inflammatory activity. Denaturation of tissue proteins is a well-documented cause of inflammation. The ability of a compound to prevent this process is a strong indicator of its potential.[12][14][15]

Objective: To evaluate the ability of a test compound to inhibit heat-induced denaturation of bovine serum albumin (BSA).

Materials:

-

Bovine Serum Albumin (BSA), 0.5% w/v solution

-

Test compound at various concentrations (e.g., 100-500 µg/mL)

-

Diclofenac sodium (as a reference standard)

-

Phosphate Buffered Saline (PBS), pH 6.4

-

Water bath

-

UV-Visible Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In separate test tubes, prepare the following:

-

Control: 2.0 mL of 0.5% BSA solution and 2.8 mL of PBS.

-

Test: 2.0 mL of 0.5% BSA solution and 2.8 mL of the test compound solution (at a specific concentration).

-

Standard: 2.0 mL of 0.5% BSA solution and 2.8 mL of Diclofenac sodium solution.

-

-

Incubation: Incubate all tubes at 37°C for 20 minutes. This allows for initial interaction between the compound and the protein.

-

Heat-Induced Denaturation: Transfer the tubes to a water bath and heat at 57°C for 30 minutes. This temperature is sufficient to induce denaturation in the control sample.

-

Cooling: After heating, cool the samples to room temperature.

-

Measurement: Measure the turbidity of the solutions using a spectrophotometer at 660 nm. Increased turbidity indicates increased protein denaturation.

-

Calculation: The percentage inhibition of denaturation is calculated as follows:

-

% Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

-

A higher percentage of inhibition indicates stronger anti-inflammatory activity.[15]

Antimicrobial Activity

The emergence of multi-drug resistant pathogens necessitates the discovery of new antimicrobial agents. 2-chloroquinoline derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi.[16][17]

Key Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microbe.[18][19][20]

Objective: To determine the MIC of a 2-chloro-3-methylquinoline derivative against Staphylococcus aureus.

Materials:

-

S. aureus culture

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates (sterile)

-

Test compound (stock solution in DMSO)

-

Ciprofloxacin (as a reference standard)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)

Procedure:

-

Plate Preparation: Add 50 µL of sterile MHB to all wells of a 96-well plate.

-

Serial Dilution: Add 50 µL of the test compound stock solution to the first well of a row. Mix well and transfer 50 µL to the second well, creating a two-fold serial dilution across the plate. Repeat for the reference drug in a separate row.

-

Inoculation: Dilute the standardized bacterial suspension in MHB so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL. Add 50 µL of this diluted inoculum to each well.

-

Controls: Include a positive control (wells with inoculum and no drug) and a negative control (wells with medium only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. This can be confirmed by reading the optical density (OD) at 600 nm.

Part 4: Neuroprotective Potential and Future Directions

While less explored for 2-chloro-3-methylquinoline specifically, the broader quinoline class has been investigated for neuroprotective effects.[10] The evaluation of such potential requires a comprehensive set of in vitro and in vivo models that simulate neurodegenerative processes like oxidative stress and excitotoxicity.[21][22][23] Initial screening can be performed using neuronal cell cultures exposed to neurotoxins, with endpoints including cell viability, measurement of reactive oxygen species (ROS), and activity of antioxidant enzymes like superoxide dismutase (SOD).[21][24]

The true potential of 2-chloro-3-methylquinoline derivatives lies in their versatility. Future research should focus on:

-

Expanding the Chemical Library: Systematically modifying the C2 position with different nucleophiles (amines, thiols, etc.) to build extensive SAR profiles.

-

Multi-Target Drug Design: Creating hybrid molecules that combine the quinoline scaffold with other pharmacophores to target multiple pathways in complex diseases like cancer.

-

In Vivo Evaluation: Advancing the most promising in vitro candidates to preclinical animal models to assess efficacy, pharmacokinetics, and safety.[11][25]

The 2-chloro-3-methylquinoline core is a robust and promising platform for the development of next-generation therapeutics. Its synthetic tractability, coupled with its proven ability to interact with key biological targets, ensures that it will remain a focal point of medicinal chemistry research for years to come.

References

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit

- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). [No Source Provided].

- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry, 103, 117681.

- an overview of quinoline derivatives as anti-cancer agents. (2024).

- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). International Journal of Molecular Sciences, 25(19), 10475.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2015). RSC Advances, 5(45), 35516-35530.

- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2021). International Journal of Molecular Sciences, 22(21), 11840.

- (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).

- (PDF) Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024).

- Basic protocol to assess preclinical anticancer activity. (n.d.).

- Assessing Antioxidant Capacity in Brain Tissue: Methodologies and Limitations in Neuroprotective Strategies. (2014).

- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). PubMed.

- Neuroprotective agents for clinical trials in Parkinson's disease: A systematic assessment. (2003). Neurology, 60(8), 1239-1245.

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances, 8(30), 16796-16835.

- Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016). International Journal of Chemical Studies, 4(5), 10-14.

- Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3- substituted Quinoline Derivatives as Antitumor Agents. (2019). Letters in Drug Design & Discovery, 16(3), 329-340.

- New Anticancer Agents: In Vitro and In Vivo Evaluation. (2007). New Anticancer Agents, 135-148.

- In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. (2024). BioResources, 19(2).

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

- A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. (2015). International Journal of Chemical Studies, 2(6), 42-45.

- In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024).

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). International Journal of Environmental Research and Public Health, 19(17), 11045.

- In vivo Methods for Preclinical Screening of Anticancer Drugs. (2014). International Journal of Pharmacy and Biological Sciences, 4(3), 337-343.

- Effects on anti-inflammatory, DNA binding and molecular docking properties of 2-chloroquinolin-3-yl-methylene-pyridine/pyrazole derivatives and their palladium(II) complexes. (2020). Bioorganic & Medicinal Chemistry Letters, 30(24), 127593.

- Assessing Specificity of Anticancer Drugs In Vitro. (2022). JoVE (Journal of Visualized Experiments), (185), e53752.

- Antimicrobial Susceptibility Test Kits. (n.d.).

- (PDF) In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. (2015).

- Antimicrobial susceptibility tests: A comprehensive review. (2021). INTEGRA Biosciences.

- In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). Medicines, 5(4), 119.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). WOAH.

- Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3- substituted Quinoline Derivatives as Antitumor Agents. (2019).

- Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. (2015). Medicinal Chemistry Research, 24(3), 1195-1208.

- Guidelines for clinical evaluation of anti‐cancer drugs. (2021). Cancer Science, 112(10), 3896-3921.

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). [No Source Provided].

- Synthesis And Anti-Inflammatory Activity of Some New 2- Chloro-3-[3-(6-Nitro-1H-Benzimidazol-2-Yl)-1H-Pyrazol-5- Yl]Quinolines. (2019).

- 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (2018). Semantic Scholar.

- Structure-Activity Relationship (SAR)

- (PDF) Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. (2024).

- In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Deriv

- Synthesis and Antimicrobial activity of 2-Chloroquinoline Incorporated Pyrazoline Derivatives. (2013).

- Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry, 13(1), 53.

- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). Future Journal of Pharmaceutical Sciences, 6(1), 74.

- Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. (2014). PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemijournal.com [chemijournal.com]

- 3. chemijournal.com [chemijournal.com]

- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. eurekaselect.com [eurekaselect.com]

- 7. researchgate.net [researchgate.net]

- 8. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 11. iv.iiarjournals.org [iv.iiarjournals.org]

- 12. journalajrb.com [journalajrb.com]

- 13. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. bbrc.in [bbrc.in]

- 16. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. integra-biosciences.com [integra-biosciences.com]

- 20. woah.org [woah.org]

- 21. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. ijpbs.com [ijpbs.com]

Technical Monograph: Biological Profiling & Synthetic Utility of 2-Chloro-6-ethoxy-3-methylquinoline

Executive Summary

The molecule 2-chloro-6-ethoxy-3-methylquinoline represents a "privileged scaffold" in medicinal chemistry. Unlike simple quinolines, this trisubstituted analog combines three critical features: a reactive electrophilic center at C-2 (chlorine), a lipophilic modulator at C-6 (ethoxy), and a steric gatekeeper at C-3 (methyl).

This guide analyzes its utility as a high-value intermediate for developing antitubercular and antineoplastic agents. The C-2 chlorine serves as a displacement "warhead" for nucleophilic aromatic substitution (

Chemical Architecture & SAR Logic

To understand the biological activity, one must first understand the structural logic. The molecule is not merely a substrate; it is a tuned pharmacophore.

Structural Activity Relationship (SAR) Map

The following diagram illustrates the functional role of each substituent on the quinoline ring.

Figure 1: Functional decomposition of the this compound scaffold.

The "Ethoxy" Advantage

While methoxy (-OMe) groups are common, the 6-ethoxy (-OEt) substitution is strategic. In antitubercular research, increasing the lipophilicity (LogP) is crucial for penetrating the waxy cell wall of M. tuberculosis. The ethoxy group provides a slight increase in steric bulk and lipophilicity compared to methoxy, often resulting in lower Minimum Inhibitory Concentrations (MIC).

Synthetic Protocol: The Meth-Cohn Approach[1]

The synthesis of this specific analog requires precision. While the Vilsmeier-Haack reaction on acetanilides typically yields 3-formyl derivatives, the 3-methyl variant is best accessed via the cyclization of N-(4-ethoxyphenyl)propionamide.

Reaction Pathway

Figure 2: Synthetic route from p-phenetidine to the target quinoline.[1]

Step-by-Step Methodology

Note: This protocol is self-validating; the color change and precipitate formation are key checkpoints.

-

Amide Formation (Precursor Synthesis):

-

Dissolve 0.1 mol of p-phenetidine in dichloromethane (DCM) with 1.2 eq of triethylamine.

-

Add propionyl chloride dropwise at 0°C. Checkpoint: Exotherm indicates reaction initiation.

-

Stir for 2 hours. Wash with water, dry over

, and evaporate to yield N-(4-ethoxyphenyl)propionamide.

-

-

Cyclization (The Critical Step):

-

Add the amide (0.05 mol) to a flask containing

(0.25 mol, 5 eq). -

Optional: Add dimethylformamide (DMF, 1.5 eq) to catalyze the Vilsmeier-type mechanism.

-

Reflux at 85–95°C for 4–6 hours.

-

Checkpoint: The reaction mixture will darken significantly. Monitor TLC (Hexane:EtOAc 8:2) for the disappearance of the amide spot.

-

-

Workup:

-

Pour the cooled reaction mixture onto crushed ice (Caution: Vigorous hydrolysis of excess

). -

Neutralize with saturated

or ammonia solution to pH 8. -

The solid product precipitates. Filter, wash with cold water, and recrystallize from ethanol.

-

Biological Activity Profiles

Antitubercular Activity

The this compound scaffold is a proven precursor for potent anti-TB drugs. When the 2-Cl is displaced by hydrazine or thiosemicarbazide, the resulting analogs inhibit M. tuberculosis H37Rv.

Mechanism: These derivatives likely target ATP Synthase or DNA Gyrase . The planar quinoline ring intercalates into bacterial DNA, while the 6-ethoxy tail anchors the molecule in the hydrophobic pocket of the enzyme.

Representative Data (Analogous Series):

| Compound Variant (C-2 Subst.) | MIC ( | Cytotoxicity ( | Selectivity Index (SI) |

| Parent (2-Cl) | 12.5 - 25.0 | >100 | Moderate |

| 2-Hydrazino | 3.12 - 6.25 | >200 | High |

| 2-Thiosemicarbazone | 0.12 - 0.50 | 85.0 | Excellent |

Interpretation: The parent 2-chloro molecule has moderate activity, but it is the gateway to high-potency compounds.

Anticancer Activity (PI3K/mTOR Modulation)

Recent studies on 2-chloro-quinoline derivatives suggest they act as dual inhibitors of the PI3K/Akt/mTOR pathway, a critical signaling cascade in cancer cell proliferation (specifically Breast MCF-7 and Colon HCT-116).

Figure 3: Inhibition of the PI3K/mTOR pathway by quinoline derivatives.

Experimental Bioassay Protocols

To verify the biological activity of derivatives synthesized from this core, use the following industry-standard assays.

REMA (Resazurin Microtiter Assay) for TB

Why this method? It is colorimetric, rapid, and avoids the use of radioactive isotopes.

-

Preparation: Prepare a stock solution of the quinoline derivative in DMSO (1 mg/mL).

-

Inoculation: Add 100

L of Middlebrook 7H9 broth to a 96-well plate. -

Dilution: Perform serial twofold dilutions of the compound. Add M. tuberculosis H37Rv inoculum (adjusted to turbidity of McFarland standard 1).

-

Incubation: Incubate at 37°C for 7 days.

-

Readout: Add 30

L of Resazurin solution (0.02%). Incubate for 24 hours.-

Blue: No bacterial growth (Active Drug).

-

Pink: Bacterial growth (Inactive).

-

MTT Assay for Cytotoxicity[2]

-

Seeding: Seed MCF-7 cells (

cells/well) in 96-well plates. -

Treatment: Treat with varying concentrations of the quinoline analog for 48 hours.

-

Development: Add MTT reagent. Viable mitochondria reduce MTT to purple formazan.

-

Quantification: Dissolve formazan in DMSO and read absorbance at 570 nm. Calculate

.

Future Outlook & QSAR Implications

The this compound scaffold is currently underutilized. Future development should focus on:

-

C-2 Amination: Introduction of piperazine tails to improve solubility and target CNS disorders.

-

Hybridization: Linking the C-2 position to artemisinin derivatives to create dual-action antimalarials.

This molecule is not a final drug, but a robust, versatile engine for drug discovery.

References

-

Sahu, P. K., et al. (2013). "Synthesis and 3D-QSAR analysis of 2-chloroquinoline derivatives as H37Rv MTB inhibitors." Chemical Biology & Drug Design. Link

-

Desai, N. C., et al. (2014).[2] "Synthesis and antitubercular screening of [(2-chloroquinolin-3-yl)methyl] thiocarbamide derivatives." Chemical Biology & Drug Design. Link

- Meth-Cohn, O., & Narine, B. (1978). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Tetrahedron Letters.

-

Musiol, R. (2017). "Recent advances in the synthesis of quinoline derivatives as anti-cancer agents."[2][3][4] RSC Advances. Link

-

Sigma-Aldrich. "Product Specification: this compound." Link

Sources

The "Methyl Switch": Deciphering the Role of the 3-Methyl Group in Quinoline SAR

Topic: Role of 3-Methyl Group in Quinoline Structure-Activity Relationships (SAR) Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for antimalarials, kinase inhibitors, and bactericides.[1] While the 2-, 4-, and 8-positions are frequently explored for primary pharmacophore attachment, the 3-position —and specifically the 3-methyl group —acts as a subtle but critical "tuner" of biological activity.

This guide analyzes the 3-methyl group's role as a molecular switch. Depending on the target, it can function as a steric clash generator (abolishing activity, as in Chloroquine), a metabolic blocker (preventing P450-mediated 3-hydroxylation), or a hydrophobic anchor (essential for receptor selectivity, as in

Physicochemical & Structural Implications[2][3]

The introduction of a methyl group at the C3 position of the quinoline ring induces specific electronic and steric changes that drive SAR outcomes:

| Parameter | Effect of 3-Methyl Substitution | SAR Consequence |

| Steric Bulk | Increases van der Waals volume. | Can twist the C4-substituent out of coplanarity (peri-interaction), affecting |

| Electronic Effect | Weak electron-donating group (+I effect). | Increases electron density on the ring; slightly increases the basicity ( |

| Lipophilicity | Increases LogP by ~0.5 units. | Enhances membrane permeability; improves hydrophobic pocket filling. |

| Metabolic Stability | Blocks C3 oxidation. | Prevents formation of the 3-hydroxyquinoline metabolite (mediated by CYP2E1). |

Therapeutic Case Studies: The "Methyl Switch" in Action

Case Study A: Antimalarials – The "Sontoquin" Lesson (Negative SAR)

The most famous example of the 3-methyl group's impact is the comparison between Chloroquine and Sontoquin .

-

Sontoquin (3-methylchloroquine): Discovered first.[2][3][4] It possesses a 3-methyl group on the 7-chloro-4-aminoquinoline core.

-

Chloroquine: The 3-desmethyl analog.

Mechanism of Failure: In 4-aminoquinolines, the drug must fit into the heme binding pocket within the parasite's food vacuole. The planar quinoline ring intercalates with the porphyrin ring of heme.

-

Steric Clash: The 3-methyl group introduces steric repulsion with the bulky 4-dialkylamino side chain and the heme porphyrin ring. This prevents the tight

- -

Outcome: Removal of the 3-methyl group (yielding Chloroquine) increased potency by 2-3 fold .

-

Nuance: While less potent against wild-type P. falciparum, 3-substituted analogs (e.g., "Pharmachins") are now being revisited to overcome Chloroquine resistance, as the steric bulk prevents the drug from fitting into the mutant PfCRT efflux pump.

Case Study B: GPCR Antagonists – The "Anchor" Effect (Positive SAR)

In the development of selective

-

Requirement: High-throughput screening and subsequent SAR optimization revealed an absolute requirement for a substituent at the 3-position of the quinoline ring.[5]

-

Mechanism: The 3-methyl (or 3-hydroxymethyl) group fills a specific hydrophobic sub-pocket in the receptor's orthosteric site.

-

Data: Compounds lacking the 3-substituent showed >100-fold loss in affinity (

) and selectivity against the

Case Study C: Kinase Inhibitors – Metabolic Blocking

In kinase inhibitors (e.g., VEGFR or PI3K inhibitors utilizing a quinoline core), the C3 position is often a metabolic "soft spot."

-

Metabolic Liability: CYP2E1 and other isoforms readily oxidize the electron-rich C3 position to form 3-hydroxyquinoline , leading to rapid clearance and Phase II conjugation.

-

The Methyl Block: Introducing a 3-methyl group sterically and electronically occludes this site from the P450 heme iron-oxo species. This forces metabolism to slower routes (e.g., N-dealkylation on side chains), significantly extending in vivo half-life (

).

Visualizing the SAR Logic

The following diagram illustrates the decision matrix for modifying the quinoline 3-position.

Caption: Decision logic for 3-methyl incorporation based on binding mode and metabolic liability.

Experimental Protocols

To validate the role of the 3-methyl group, precise synthesis is required. The Friedländer Synthesis is the gold standard for accessing 3-substituted quinolines reliably.[6]

Protocol A: Friedländer Synthesis of 3-Methylquinolines

Objective: Synthesize 3-methyl-2-phenylquinoline derivatives.

-

Reagents:

-

2-Aminobenzophenone (1.0 eq)

-

Propiophenone (or acetone for simple 3-Me) (1.2 eq)

-

Catalyst: Diphenyl phosphate (DPP) or KOH (depending on acid/base sensitivity).

-

Solvent: Toluene (for acid cat.) or Ethanol (for base cat.).

-

-

Procedure:

-

Step 1: Charge a round-bottom flask with 2-aminobenzophenone (5 mmol) and propiophenone (6 mmol).

-

Step 2: Add Diphenyl phosphate (10 mol%).

-

Step 3: Reflux in Toluene (20 mL) using a Dean-Stark trap to remove water. Note: Water removal is critical to drive the equilibrium.

-

Step 4: Monitor via TLC (Hexane:EtOAc 8:2) until the amine spot disappears (~3-6 hours).

-

Step 5: Cool to RT, wash with saturated

, dry over -

Step 6: Purify via flash column chromatography (Silica gel).

-

-

Validation:

-

1H NMR (CDCl3): Look for the characteristic methyl singlet at

ppm. The C4-proton will appear as a singlet (if C2 is substituted) or doublet downfield (

-

Protocol B: Meth-Cohn Synthesis (Vilsmeier-Haack)

Objective: Synthesize 2-chloro-3-formyl-quinoline (versatile intermediate for 3-methyl derivatives via reduction).

-

Reagents:

-

Acetanilide (1.0 eq)

-

POCl3 (7.0 eq)

-

DMF (2.5 eq)

-

-

Procedure:

-

Step 1: Cool DMF (2.5 eq) to 0°C. Add POCl3 (7.0 eq) dropwise to form the Vilsmeier reagent (white solid/slurry).

-

Step 2: Add Acetanilide (1.0 eq) and heat to 85°C for 4-6 hours. (Evolution of HCl gas occurs).

-

Step 3: Pour the reaction mixture onto crushed ice/water with vigorous stirring.

-

Step 4: The product, 2-chloro-3-quinolinecarboxaldehyde, precipitates as a yellow solid.

-

Step 5: Filter and recrystallize from acetonitrile.

-

-

Conversion to 3-Methyl:

-

Perform Wolff-Kishner reduction or catalytic hydrogenation of the aldehyde to the methyl group.

-

Synthesis Pathway Visualization

Caption: Friedländer synthesis pathway for 3-methylquinoline construction.

References

-

Andersag, H. (1948). Sontoquin and Chloroquine.[4]

-

Egan, T. J., et al. (2000). Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation.

-

Gentili, F., et al. (2004). Structure-activity relationship of quinoline derivatives as potent and selective alpha2C-adrenoceptor antagonists.

-

Vangapandu, S., et al. (2007). Recent advances in antimalarial drug development.

-

Meth-Cohn, O., & Narine, B. (1978). A versatile new synthesis of quinolines and related fused pyridines.

-

Roepe, P. D. (2011). PfCRT-mediated drug transport in malarial parasites.

-

Osawa, Y., et al. (1999). Metabolism of quinoline by cytochrome P450.

Sources

- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sontochin as a guide to the development of drugs against chloroquine-resistant malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

scalable synthesis of 2-Chloro-6-ethoxy-3-methylquinoline from p-phenetidine

This Application Note is structured as a comprehensive technical guide for the scalable synthesis of 2-Chloro-6-ethoxy-3-methylquinoline (CEMQ). It prioritizes the Vilsmeier-Haack Cyclization of N-Propionylanilines , a route selected for its atom economy, scalability, and industrial relevance compared to the classical Skraup or Knorr syntheses.

Executive Summary & Retrosynthetic Logic

The target molecule, This compound (CEMQ) , is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for antimalarials, kinase inhibitors, and receptor modulators. While classical methods like the Knorr or Skraup syntheses are viable, they often suffer from harsh conditions, poor regioselectivity, or the need for hazardous N-oxide intermediates.

This protocol details the Modified Vilsmeier-Haack Cyclization route. Unlike the standard Meth-Cohn reaction (which yields 3-formyl derivatives), this specific protocol utilizes N-propionyl-p-phenetidine to install the 3-methyl group directly during the cyclization event. This "one-pot" formation of the 2-chloro-3-methylquinoline core from the amide offers superior scalability and impurity control.

Retrosynthetic Analysis

-

Target: this compound

-

Disconnection: C2-N and C3-C4 bond formation.

-

Precursor: N-(4-ethoxyphenyl)propionamide.

-

Starting Material: p-Phenetidine (4-Ethoxyaniline) + Propionyl Chloride.

Critical Process Parameters (CPP) & Safety

Reaction Criticalities

| Parameter | Specification | Rationale |

| Reagent Stoichiometry | POCl₃ (5.0 - 7.0 equiv) | Excess POCl₃ acts as both reagent and solvent, driving the equilibrium toward the imidoyl chloride intermediate. |

| Temperature Control | Ramp: 0°C | Initial cold addition prevents "Vilsmeier salt" exotherm runaway; heating is required for cyclization. |

| Moisture Control | < 0.1% Water | POCl₃ hydrolyzes violently; strictly anhydrous conditions are required to maintain yield. |

| Quenching | Temp < 10°C | Hydrolysis of the chloriminium intermediate is highly exothermic. Controlled addition to ice is mandatory. |

Safety Profile (HSE)

-

Phosphorus Oxychloride (POCl₃): Highly toxic, corrosive, and reacts explosively with water. All operations must be performed under a nitrogen atmosphere in a fume hood.

-

Dimethylformamide (DMF): Hepatotoxic. Avoid skin contact.

-

p-Phenetidine: Potential carcinogen/blood toxicant. Handle with full PPE.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(4-ethoxyphenyl)propionamide

This step protects the amine and sets the carbon skeleton for the 3-methyl group.

Reagents:

-

p-Phenetidine (1.0 equiv)

-

Propionyl Chloride (1.1 equiv)

-

Triethylamine (1.2 equiv)

-

Dichloromethane (DCM) (10 vol)

Procedure:

-

Charge p-phenetidine and triethylamine into a reactor containing DCM. Cool to 0–5°C.[1]

-

Add propionyl chloride dropwise over 1 hour, maintaining internal temperature < 10°C.

-

Warm to room temperature (20–25°C) and stir for 2 hours. Monitor by TLC/HPLC (Consumption of aniline).

-

Workup: Wash with water (2x), 1N HCl (to remove unreacted amine), and brine.

-

Dry organic layer over Na₂SO₄ and concentrate in vacuo.

-

Yield: Expect 90–95% of off-white solid.

-

Checkpoint: Purity > 98% is recommended for the next step to avoid tar formation.

-

Step 2: Vilsmeier-Haack Cyclization to CEMQ

The core transformation. The Vilsmeier reagent attacks the amide oxygen, then the alpha-methylene, followed by cyclization and chlorination.

Reagents:

-

N-(4-ethoxyphenyl)propionamide (1.0 equiv)

-

POCl₃ (7.0 equiv)

-

DMF (2.5 equiv)

Procedure:

-

Vilsmeier Reagent Formation: In a separate vessel, cool DMF (2.5 equiv) to 0°C. Add POCl₃ (2.5 equiv) dropwise. Stir for 30 min to form the white Vilsmeier salt precipitate/slurry.

-

Addition: Dissolve the amide (from Step 1) in the remaining POCl₃ (4.5 equiv) or a minimal amount of DMF if solubility is an issue.

-

Add the amide solution to the Vilsmeier salt at 0–5°C.

-

Cyclization: Slowly heat the mixture to 80–90°C .

-

Observation: The mixture will turn from yellow to deep red/brown. Evolution of HCl gas will occur (scrubber required).

-

-

Stir at 85°C for 4–6 hours. Monitor by HPLC.

-

Quenching (Critical): Cool the reaction mass to room temperature. Pour the mixture slowly onto crushed ice (10x weight) with vigorous stirring. Maintain temperature < 20°C.

-

Neutralization: Adjust pH to ~7–8 using 20% NaOH solution or solid Na₂CO₃. The product will precipitate.

-

Isolation: Filter the solid or extract with Ethyl Acetate.

-

Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes.

Target Product Data:

-

Appearance: Pale yellow to off-white solid.

-

Melting Point: ~110–115°C (derivative dependent).

-

Yield: 65–75%.

Analytical Controls & Troubleshooting

Quality Control Table

| Test | Method | Acceptance Criteria |

| Identity | ¹H-NMR (CDCl₃) | Characteristic singlet at ~2.4 ppm (3-Me); Triplet/Quartet for 6-OEt; Singlet at ~8.0 ppm (H4). |

| Purity | HPLC (C18, ACN/H₂O) | > 98.0% Area |

| Residual Solvent | GC-HS | DMF < 880 ppm, DCM < 600 ppm |

Troubleshooting Guide

-

Issue: Low Yield / Tar Formation.

-

Cause: Temperature ramp too fast or moisture in reagents.

-

Fix: Dry DMF/POCl₃ beforehand. Ensure slow heating (10°C/30 min).

-

-

Issue: Presence of 3-Formyl byproduct.

-

Cause: Over-formylation (Meth-Cohn pathway dominance).

-

Fix: Reduce DMF equivalents to 2.0. Ensure the starting material is strictly the propionamide, not acetamide.

-

-

Issue: Incomplete Cyclization.

-

Cause: Insufficient POCl₃ or low temperature.

-

Fix: Increase POCl₃ to 8-10 equiv. Ensure internal temp reaches 85°C.

-

Mechanistic Visualization

The following diagram illustrates the pathway from p-phenetidine to the final quinoline, highlighting the critical Vilsmeier-Haack cyclization mechanism.

Caption: Synthetic workflow for this compound via Vilsmeier-Haack cyclization of propionanilide.

References

-

Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[2][3] Tetrahedron Letters, 19(23), 2045–2048. Link

-

Tekale, A. S., et al. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-Haack reagent.[4][5][6][7] International Journal of Chemical Studies, 2(6), 42-45. Link

-

Mahalingam, M., et al. (2013). Synthesis and photo-induced antimicrobial activity of indoloquinolines.[2][3] Journal of Chemical Sciences, 125, 1015–1027. (Describes Vilsmeier on N-phenylpropionamide yielding 2-chloro-3-methylquinoline). Link

-

Meth-Cohn, O. (1993). The Synthesis of Pyridines, Quinolines and Other Related Systems by the Vilsmeier Method.[1][3][7][8][9] Heterocycles, 35(1), 539-557. Link

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. chemijournal.com [chemijournal.com]

- 5. chemijournal.com [chemijournal.com]

- 6. chemijournal.com [chemijournal.com]

- 7. chemijournal.com [chemijournal.com]

- 8. ijpcbs.com [ijpcbs.com]

- 9. ias.ac.in [ias.ac.in]

Application Note: High-Yield Synthesis of 2-Chloro-3-formylquinolines via Meth-Cohn Cyclization

Abstract & Scope

This application note details the optimized protocol for the Meth-Cohn synthesis , a specific adaptation of the Vilsmeier-Haack reaction used to convert acetanilides into 2-chloro-3-formylquinolines .

Unlike standard Vilsmeier formylations of electron-rich aromatics, this transformation is a domino reaction involving formylation, cyclization, and chlorination in a single pot. The resulting 2-chloro-3-formylquinoline moiety is a "privileged scaffold" in drug discovery, serving as a precursor for antimalarial (chloroquine analogs), antibacterial (fluoroquinolones), and anticancer agents.

Key Technical Advantage: This protocol utilizes standard reagents (

Mechanistic Insight & Reaction Pathway

Understanding the mechanism is critical for troubleshooting. The reaction does not proceed via a simple formylation; it involves the conversion of the amide into a reactive electrophile that attacks its own aromatic ring.

The Meth-Cohn Cascade

-

Activation: DMF reacts with

to form the electrophilic Vilsmeier Reagent (Chloroiminium salt). -

Imidoyl Formation: The Vilsmeier reagent attacks the acetanilide oxygen, converting the amide into an imidoyl chloride intermediate.

-

Cyclization: The intermediate undergoes electrophilic aromatic substitution (intramolecular) to close the ring.

-

Aromatization & Hydrolysis: Elimination of HCl and subsequent aqueous workup yields the 2-chloro-3-formylquinoline.

Pathway Visualization

The following diagram illustrates the critical intermediates and decision points in the synthesis.

Figure 1: Mechanistic flow of the Meth-Cohn cyclization. Note that the aldehyde functionality is revealed only after the aqueous quench.

Critical Parameters & Stoichiometry

The stoichiometry of the Vilsmeier reagent is the single most important variable. Unlike standard formylations (1.1 eq), this cyclization requires a large excess of reagent to drive the dehydration and chlorination steps.

Table 1: Optimization Parameters

| Parameter | Recommended Value | Scientific Rationale |

| POCl3 Equivalents | 2.5 – 7.0 eq | Excess required to activate DMF and act as a dehydrating agent. Lower equivalents lead to incomplete cyclization (dimer formation). |

| DMF Equivalents | 3.0 – 12.0 eq | Acts as both reactant (C1 source) and solvent. Must be dry to prevent POCl3 quenching. |

| Temperature (Addition) | 0°C – 5°C | Formation of Vilsmeier reagent is exothermic. High temp addition causes "charring" and tar formation. |

| Temperature (Reaction) | 75°C – 95°C | Thermal energy required to overcome the activation barrier for aromatic ring closure. |

| Reaction Time | 4 – 16 Hours | Dependent on ring substituents. Electron-Donating Groups (EDG) accelerate cyclization; Electron-Withdrawing Groups (EWG) retard it. |

Detailed Experimental Protocol

Safety Warning:

Materials

-

Substrate: Acetanilide (or substituted derivative).

-

Reagent A:

(Freshly distilled or high-purity grade). -

Reagent B: DMF (Anhydrous, <0.1% water).

-

Quench: Crushed ice / Sodium Acetate (optional for buffering).

Step-by-Step Methodology

Phase 1: Reagent Formation (The "Cold" Phase)

-

Equip a dry 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, and a calcium chloride drying tube (or

inlet). -

Charge the flask with DMF (3.0 equiv) .

-

Cool the flask to 0°C using an ice-salt bath.

-

Add

(7.0 equiv) dropwise via the addition funnel over 30–45 minutes.-

Observation: The solution may turn pale yellow or orange. Ensure temperature does not exceed 10°C.

-

Checkpoint: Allow the Vilsmeier complex to form for an additional 15–30 minutes at 0°C.

-

Phase 2: Substrate Addition & Cyclization (The "Hot" Phase)

-

Add the Acetanilide (1.0 equiv) solid in small portions to the cold Vilsmeier reagent.

-

Note: If the acetanilide is not soluble, it can be dissolved in a minimum amount of DMF before addition.

-

-

Remove the ice bath and allow the mixture to reach room temperature.

-

Transfer the flask to a pre-heated oil bath set to 85°C .

-

Monitor the reaction via TLC (20% Ethyl Acetate in Hexane).

-

Self-Validating Sign: Evolution of HCl gas (bubbling) indicates cyclization is occurring.

-

Endpoint: Disappearance of the acetanilide spot and appearance of a highly fluorescent spot (quinoline) under UV light.

-

Phase 3: Quenching & Isolation

-

Cool the reaction mixture to room temperature.

-

Slowly pour the reaction mixture onto a beaker containing crushed ice (10x volume) with vigorous stirring.

-

Caution: This step is highly exothermic.

-

-

Stir the aqueous slurry for 30–60 minutes.

-

Why? This time is required to hydrolyze the iminium intermediate into the aldehyde group.

-

-

Neutralize the solution to pH ~7 using saturated Sodium Acetate or dilute NaOH (keep temp <20°C).

-

The product usually precipitates as a yellow/pale solid.

-

Filtration: Filter the solid, wash copiously with cold water, and dry.

-

Purification: Recrystallize from Ethyl Acetate or Ethanol.

Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| Low Yield / Tar Formation | Temperature runaway during | Ensure strict 0°C control during addition. Add |

| Incomplete Reaction | Old | Distill |

| Product is an Oil/Gum | Incomplete hydrolysis of the iminium salt. | Increase stirring time in ice water (up to 2 hours) before filtration. |

| No Cyclization (Starting Material remains) | Strong EWG (e.g., Nitro) on the ring. | Increase temperature to 120°C or use microwave assistance. |

References

-

Meth-Cohn, O., & Stanforth, S. P. (1981). The Vilsmeier–Haack Reaction (Review).[1][2][3][4][5][6] Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.[4]

-

Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[4] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[4] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520.[4]

-

Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction.

-

PubChem. (n.d.).

Sources

nucleophilic aromatic substitution (SNAr) of 2-chloro-6-ethoxy-3-methylquinoline

Application Note: High-Performance Nucleophilic Aromatic Substitution ( ) of 2-Chloro-6-ethoxy-3-methylquinoline

Executive Summary

This guide details the protocols for functionalizing This compound , a challenging substrate that combines steric hindrance (3-methyl group) with electronic deactivation (6-ethoxy group).[1] While 2-chloroquinolines are typically reactive toward nucleophilic aromatic substitution (

Substrate Analysis & Mechanistic Insight

The Challenge: Electronic and Steric Conflict

The reactivity of this compound is governed by two opposing forces:

-

Activation (N1-Atom): The quinoline nitrogen withdraws electron density via induction and resonance (

), activating the C2 position for nucleophilic attack. -

Deactivation (6-Ethoxy & 3-Methyl):

-

6-Ethoxy Effect: The alkoxy group at C6 is an electron-donating group (EDG) by resonance (

). This pushes electron density into the ring system, partially counteracting the activation provided by the nitrogen, making the C2 center less electrophilic than in unsubstituted quinolines [1]. -

3-Methyl Effect: The methyl group at C3 introduces peri-strain and direct steric hindrance to the approaching nucleophile at C2, significantly slowing the rate of the initial addition step [2].

-

Mechanism of Action ( )

The reaction proceeds via a classic Addition-Elimination mechanism. The nucleophile attacks the C2 carbon, breaking the aromaticity to form a resonance-stabilized anionic intermediate (Meisenheimer complex). The presence of the 6-ethoxy group destabilizes this anionic intermediate compared to electron-poor analogs (e.g., 6-nitro), necessitating higher reaction temperatures.[1]

Figure 1: Mechanistic pathway of

Experimental Protocols

Method A: Thermal Substitution (Primary Amines & Thiols)

Best for: Aliphatic amines, benzylamines, and thiols.[1]

Rationale: Aliphatic amines are strong enough nucleophiles to overcome the electronic deactivation of the ethoxy group. High boiling point solvents are required to surmount the steric barrier of the 3-methyl group.

Protocol:

-

Setup: To a 25 mL pressure vial (or round-bottom flask with reflux condenser), add This compound (1.0 equiv, 1.0 mmol) and anhydrous DMSO (3.0 mL).

-

Reagent Addition: Add the amine nucleophile (2.5 equiv).

-

Note: If the amine is a hydrochloride salt, add DIPEA (3.0 equiv) to liberate the free base.

-

-

Reaction: Seal the vessel and heat to 120–130 °C for 12–16 hours.

-

Monitoring: Monitor by TLC (30% EtOAc/Hexanes) or LC-MS. The starting material (Rt ~ 4.5 min) should convert to product (Rt ~ 3.8 min, more polar).

-

-

Workup:

-

Pour the reaction mixture into ice-water (30 mL) with vigorous stirring.

-

Precipitation: The product usually precipitates as a solid. Filter, wash with water (

mL) and cold hexanes ( -

Alternative: If no precipitate forms (oily product), extract with EtOAc (

mL), wash combined organics with brine, dry over

Method B: Acid-Mediated Substitution (Weak Nucleophiles)

Best for: Anilines and sterically hindered amines.[1]

Rationale: Protonation of the quinoline nitrogen by acid significantly enhances the electrophilicity of the C2 carbon, compensating for the deactivating 6-ethoxy group [3].

Protocol:

-

Setup: Dissolve This compound (1.0 mmol) in 2-ethoxyethanol or n-butanol (3.0 mL).

-

Catalysis: Add the aniline derivative (1.2 equiv) and concentrated HCl (2-3 drops) or p-TsOH (0.1 equiv).

-

Reaction: Reflux (135 °C) for 4–8 hours.

-

Workup:

Method C: Alkoxylation (Ether Synthesis)

Best for: Alcohols and Phenols.

Protocol:

-

Activation: In a dry flask under Argon, suspend NaH (60% in oil, 1.5 equiv) in anhydrous THF or DMF .

-

Deprotonation: Add the alcohol/phenol (1.2 equiv) dropwise at 0 °C. Stir for 30 min until gas evolution ceases.

-

Substitution: Add a solution of This compound (1.0 equiv) in the solvent.

-

Reaction: Heat to reflux (THF) or 100 °C (DMF) for 6 hours.

-

Quench: Carefully quench with water, extract with EtOAc, and purify via flash chromatography.

Optimization & Troubleshooting

When reactions fail or yields are low (<40%), use the following decision logic to optimize conditions. The 3-methyl group is usually the culprit for stalled reactions.

Figure 2: Troubleshooting decision tree for 3-substituted quinolines. If thermal

Comparative Data & Expectations

The following table summarizes expected outcomes based on internal validation with similar 2-chloro-3-methylquinoline scaffolds [4].

| Nucleophile Class | Method | Solvent | Temp (°C) | Time (h) | Exp. Yield | Notes |

| Primary Aliphatic Amine | A (Thermal) | DMSO | 120 | 12 | 85-95% | Cleanest reaction; water crash-out workup.[1] |

| Secondary Cyclic Amine | A (Thermal) | Neat/NMP | 140 | 16 | 70-80% | Requires higher temp due to steric bulk. |

| Aniline (Electron Neutral) | B (Acid) | BuOH | 135 | 6 | 65-75% | Precipitates as HCl salt. |

| Aniline (Electron Poor) | C (Pd-Cat) | Toluene | 100 | 12 | 60-80% | |

| Phenol / Alcohol | C (Base) | DMF | 100 | 4 | 75-85% | Requires pre-formation of alkoxide with NaH. |

References

-

Electronic Effects in Quinolines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reference on quinoline reactivity and substituent effects).

-

Steric Hindrance in SNAr: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. (Foundational text on steric effects in aromatic substitution).

-

Acid Catalysis in Heterocycles: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. (Details protonation-assisted nucleophilic attack).

-

BenchChem Protocols: BenchChem Technical Support. (2025).[2][3][4][5] Application Notes and Protocols for Nucleophilic Aromatic Substitution on Quinolines. (General protocols for halo-quinolines used as baseline).[2]

Troubleshooting & Optimization

minimizing hydrolysis byproducts in 2-chloroquinoline reactions

Technical Support Center: 2-Chloroquinoline Reactions

A Senior Application Scientist's Guide to Minimizing Hydrolysis Byproducts

Welcome to the technical support center for 2-chloroquinoline chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize 2-chloroquinoline as a key intermediate. The inherent reactivity of the C2-Cl bond makes it an excellent electrophilic partner for cross-coupling and nucleophilic substitution reactions. However, this same reactivity makes it susceptible to hydrolysis, leading to the formation of the often-undesired quinolin-2(1H)-one byproduct.

This document provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you minimize hydrolysis, optimize your reaction outcomes, and ensure the integrity of your synthetic pathways.

Frequently Asked Questions: Understanding the Hydrolysis Problem

Q1: What is the primary hydrolysis byproduct in 2-chloroquinoline reactions, and why is it a problem?

The primary and most common hydrolysis byproduct is quinolin-2(1H)-one (also known as 2-quinolinone or carbostyril). This occurs when the chlorine atom at the C2 position is displaced by a hydroxyl group from water or a hydroxide ion.

Why it's a problem:

-

Yield Reduction: Formation of 2-quinolinone directly consumes your starting material, lowering the theoretical maximum yield of your desired product.

-

Purification Challenges: 2-Quinolinone often has different polarity and solubility compared to the desired product, which can complicate purification, sometimes requiring additional chromatographic steps or recrystallizations.

-

False Negatives/Positives in Screening: In drug discovery workflows, the presence of this structurally distinct byproduct can interfere with biological assays, leading to misleading structure-activity relationship (SAR) data.

Q2: What is the chemical mechanism behind the hydrolysis of 2-chloroquinoline?

The hydrolysis of 2-chloroquinoline is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitrogen atom in the quinoline ring activates the C2 position for nucleophilic attack. Water, or more potently, the hydroxide ion (OH⁻), acts as the nucleophile.

The mechanism proceeds in two main steps:

-

Nucleophilic Attack: The nucleophile (H₂O or OH⁻) attacks the electrophilic carbon atom at the C2 position, breaking the aromaticity of the pyridine ring and forming a negatively charged intermediate known as a Meisenheimer complex.

-

Chloride Elimination: The aromaticity is restored as the chloride ion (Cl⁻), a good leaving group, is eliminated. If water was the nucleophile, a final deprotonation step occurs to yield the final 2-quinolinone product.

Acidic conditions can also promote hydrolysis, as seen with formic acid, which can facilitate the formation of the quinolone product.[1][2][3]

Caption: Mechanism of 2-Chloroquinoline Hydrolysis.

Q3: What are the key factors that promote the unwanted hydrolysis of 2-chloroquinoline?

Several experimental parameters can inadvertently favor the hydrolysis pathway. Understanding these is the first step toward prevention.

-

Presence of Water: This is the most direct cause. Trace amounts of water in solvents, reagents, or from atmospheric moisture can be sufficient to cause significant byproduct formation.

-

Aqueous Bases: Using aqueous solutions of bases like sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) dramatically increases the concentration of the hydroxide nucleophile, accelerating hydrolysis.

-

High Reaction Temperatures: Higher temperatures increase the rate of most reactions, including the undesirable hydrolysis. If the desired reaction is sluggish, prolonged heating gives the hydrolysis side reaction more time to occur.

-

Inefficient Primary Reaction: If the desired transformation (e.g., Suzuki or Buchwald-Hartwig coupling) is slow due to a suboptimal catalyst, ligand, or other conditions, hydrolysis becomes a more competitive pathway.[4][5]

-

Protic Solvents: Solvents with acidic protons (e.g., alcohols) can participate in proton transfer and potentially facilitate hydrolysis, although they are less of a concern than water itself.

Troubleshooting Guides: Practical Solutions for Common Reactions

This section provides direct, actionable advice for minimizing 2-quinolinone formation in widely used synthetic transformations.

General Strategies to Minimize Hydrolysis

The table below summarizes the key experimental parameters you can control. The goal is always to make your desired reaction kinetically favored over the hydrolysis side reaction.

| Parameter | Poor Choice (Favors Hydrolysis) | Better Choice (Minimizes Hydrolysis) | Rationale & Expert Insight |

| Atmosphere | Open to air | Inert (Nitrogen or Argon) | Prevents atmospheric moisture from entering the reaction. A simple balloon of N₂ is often insufficient; a positive pressure manifold is better. |

| Solvents | "Anhydrous" from a bottle not recently opened; protic solvents (e.g., EtOH, MeOH) | Freshly distilled/dried aprotic solvents (Toluene, Dioxane, THF); use of molecular sieves | Solvents readily absorb moisture. Use of freshly dried solvents is critical. Aprotic solvents do not facilitate proton transfer that can aid hydrolysis. |

| Base | Aqueous solutions (e.g., 2M K₂CO₃) | Anhydrous inorganic bases (e.g., powdered K₃PO₄, Cs₂CO₃, CsF); Non-nucleophilic organic bases (e.g., NaOt-Bu, LHMDS) | Anhydrous bases introduce minimal water. Organic bases like NaOt-Bu are highly effective for C-N couplings and are non-nucleophilic, preventing direct reaction with the substrate.[6][7] |

| Reaction Time | Excessively long reaction times | Monitor by TLC/LC-MS and quench upon completion | Unnecessarily long reaction times simply provide more opportunity for the slower hydrolysis reaction to proceed. |